Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Medicinal Chemistry Drug Design ADME Prediction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3) is a C10 cyclohexane carboxylate ester featuring a quaternary substitution pattern (1-methyl and 1-carboxylate ethyl ester) with a 4-hydroxyl group. It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical development, particularly for generating stereochemically defined cyclohexane scaffolds.

Molecular Formula C10H18O3
Molecular Weight 186.251
CAS No. 104036-19-3
Cat. No. B598555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-1-methylcyclohexanecarboxylate
CAS104036-19-3
Synonymsethyl 4-hydroxy-1-Methylcyclohexanecarboxylate
Molecular FormulaC10H18O3
Molecular Weight186.251
Structural Identifiers
SMILESCCOC(=O)C1(CCC(CC1)O)C
InChIInChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3
InChIKeyRKAZOQNUZMINIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3): Procurement Guide for a Quaternary-Substituted Cyclohexane Ester Intermediate


Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3) is a C10 cyclohexane carboxylate ester featuring a quaternary substitution pattern (1-methyl and 1-carboxylate ethyl ester) with a 4-hydroxyl group. It is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical development, particularly for generating stereochemically defined cyclohexane scaffolds. The compound is typically supplied as a colorless oil with a molecular weight of 186.25 g/mol, a predicted density of 1.058 g/cm³, and a boiling point of 107-108 °C at 5 Torr . Its structure confers distinct physicochemical properties—including an increased LogP relative to demethylated analogs—that directly influence its utility in multi-step syntheses and its behavior in biological systems . Unlike simpler cyclohexane esters, the 1-methyl group introduces steric bulk and restricts conformational mobility, which can enhance target engagement in drug discovery programs and enable the synthesis of constrained analogs [1].

Why Generic Substitution of Ethyl 4-Hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3) with In-Class Analogs is Not Equivalent


In-class analogs such as ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7), methyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS 37480-42-5), and cis-ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS 1252900-68-7) cannot be interchangeably substituted for ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3) without altering experimental outcomes. The presence of the 1-methyl group fundamentally changes the compound's steric profile, conformational preferences, and lipophilicity (LogP) compared to the non-methylated analog [1]. The ethyl ester moiety confers a different metabolic and solubility profile relative to methyl ester variants [2]. Furthermore, stereoisomeric forms (e.g., cis- vs. trans- mixtures) exhibit distinct three-dimensional geometries that critically influence biological target recognition and synthetic step efficiency . These differences are not academic nuances; they translate directly into quantifiable variations in boiling point, density, and predicted partition coefficients that affect purification, handling, and in silico predictions. The following quantitative evidence establishes precisely where this compound differentiates itself from its closest comparators.

Quantitative Differentiation Evidence: Ethyl 4-Hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3) vs. Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl 4-Hydroxy-1-methylcyclohexanecarboxylate vs. Demethylated Ethyl 4-Hydroxycyclohexanecarboxylate

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate exhibits a predicted LogP of 1.4907, whereas its demethylated analog, ethyl 4-hydroxycyclohexanecarboxylate, has an XLogP3-AA value of 1.0 . This ~0.5 unit increase in lipophilicity corresponds to an approximately 3-fold higher predicted octanol-water partition coefficient. In a drug discovery context, this difference can significantly impact membrane permeability, oral absorption, and off-target binding [1].

Medicinal Chemistry Drug Design ADME Prediction

Molecular Weight and Formula Differentiation: Ethyl Ester (C10) vs. Methyl Ester (C9) Analogs

The target compound (C10H18O3, MW 186.25) differs from its methyl ester analog methyl 4-hydroxy-1-methylcyclohexanecarboxylate (C9H16O3, MW 172.22) by an additional methylene group, resulting in a +14 Da mass shift and distinct retention times in reversed-phase chromatography . This difference is critical for LC-MS monitoring of synthetic intermediates and for distinguishing the compound from potential degradation products or metabolites. In the context of ciglitazone metabolite studies, the ethyl ester serves as a protecting group that can be selectively cleaved under different conditions than the methyl ester [1].

Analytical Chemistry Synthetic Chemistry Metabolite Synthesis

Physical Property Comparison: Ethyl 4-Hydroxy-1-methylcyclohexanecarboxylate vs. Ethyl 4-Hydroxycyclohexanecarboxylate

The target compound has a reported boiling point of 107-108 °C at 5 Torr and a predicted density of 1.058 g/cm³ . In contrast, the demethylated analog ethyl 4-hydroxycyclohexanecarboxylate exhibits a boiling point of 127-134 °C at 0.1 mmHg and a density of 1.068 g/mL at 25 °C . The lower boiling point of the 1-methyl-substituted compound at comparable reduced pressure suggests a lower enthalpy of vaporization, which can facilitate distillation-based purification. The slightly lower density may also affect phase separation behavior in liquid-liquid extractions.

Process Chemistry Purification Formulation

Stereochemical Flexibility: Mixture of Isomers Enables Conformational SAR Exploration

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3) is typically supplied as a mixture of cis- and trans- isomers, whereas the cis-specific analog (CAS 1252900-68-7) is a single stereoisomer . In the context of ciglitazone metabolite synthesis, both cis- and trans-4-hydroxycyclohexyl derivatives exhibit distinct biological activities, with the trans-3-hydroxy metabolite demonstrating extremely potent antidiabetic effects [1]. This indicates that access to the isomeric mixture enables systematic structure-activity relationship (SAR) studies to identify the optimal stereochemical configuration for a given target. The mixture also serves as a common intermediate from which individual isomers can be isolated or stereoselectively synthesized.

Medicinal Chemistry Stereochemistry SAR Studies

Synthetic Accessibility: Established Route from Commercially Available 4-Hydroxy-1-methylcyclohexanecarboxylic Acid

The synthesis of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate proceeds via straightforward esterification of 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol under acid catalysis . This same carboxylic acid precursor is a key intermediate in the stereoselective synthesis of ciglitazone metabolites, underscoring the compound's relevance to pharmaceutically validated pathways [1]. In contrast, the demethylated analog ethyl 4-hydroxycyclohexanecarboxylate lacks the 1-methyl group that is essential for generating constrained cyclohexane scaffolds found in numerous drug candidates. The presence of the quaternary center at C1 also enhances metabolic stability by blocking oxidative metabolism at that position.

Synthetic Chemistry Process Development Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 4-Hydroxy-1-methylcyclohexanecarboxylate (CAS 104036-19-3)


Synthesis of Conformationally Constrained Cyclohexane Scaffolds for Drug Discovery

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate serves as an ideal starting material for constructing 1,1-disubstituted cyclohexane frameworks that mimic natural product cores or enhance target selectivity through restricted rotation. The quaternary carbon at C1, combined with the 4-hydroxyl handle, allows for divergent functionalization to generate diverse sp3-rich libraries. The compound's predicted LogP of 1.49 positions it favorably for CNS penetration in early-stage lead optimization, while its isomeric mixture facilitates stereochemical SAR exploration as demonstrated in ciglitazone metabolite studies [1].

Preparation of 4-Hydroxy-1-methylcyclohexanecarboxylic Acid Derivatives via Hydrolysis

The ethyl ester group can be selectively hydrolyzed under mild basic conditions to yield 4-hydroxy-1-methylcyclohexanecarboxylic acid, a versatile intermediate that has been stereoselectively employed in the synthesis of antidiabetic agent metabolites [1]. This hydrolysis product can be further activated as an acid chloride or coupled directly in amide bond-forming reactions, making the ester a protected form of the carboxylic acid that enhances solubility in organic solvents during multi-step sequences. The lower boiling point (107-108 °C at 5 Torr) compared to the demethylated analog facilitates removal of volatile impurities prior to hydrolysis .

Metabolite Identification and Synthesis in ADME Studies

Given that 4-hydroxy-1-methylcyclohexane moieties are key metabolites of ciglitazone and related thiazolidinediones, ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can be used as a synthetic intermediate to prepare authentic metabolite standards for LC-MS/MS quantification [1]. The distinct molecular weight (186.25 Da) and predictable retention time shift (+14 Da from methyl ester) enable unambiguous identification in biological matrices, supporting accurate pharmacokinetic profiling of drug candidates bearing this substructure .

Building Block for Fragment-Based Drug Discovery (FBDD) and PROTAC Linkers

The bifunctional nature of the compound—possessing both an ester (which can be converted to a carboxylic acid or amide) and a hydroxyl group—makes it suitable as a linker or fragment for covalent inhibitor design and PROTAC (Proteolysis Targeting Chimera) development. The rigid cyclohexane core provides a defined exit vector, while the 1-methyl group adds steric bulk that can influence ternary complex formation. The compound's moderate LogP (1.49) strikes a balance between aqueous solubility and membrane permeability, critical for cellular PROTAC efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.